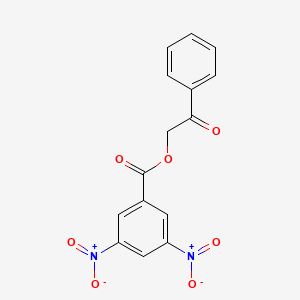![molecular formula C21H17FN2O2S B15015671 4,5-b']Dithiophene](/img/structure/B15015671.png)
4,5-b']Dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene is a heterocyclic compound that consists of two thiophene rings fused together. This compound is known for its stable and electron-rich structure, making it a valuable candidate in various scientific and industrial applications. The unique arrangement of sulfur atoms within the thiophene rings contributes to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene typically involves the following steps:
Formation of 5,9-dimethyldec-1-yne: Lithium acetylide ethylenediamine complex is suspended in dimethyl sulfoxide under argon protection at 0°C. 1-bromo-3,7-dimethyloctane is added dropwise, and the mixture is stirred overnight at room temperature.
Formation of 2,6,13,17-tetramethyloctadec-9-yne: The previous product is reacted with n-butyl lithium and anhydrous hexamethylphosphoramide under argon protection.
Final Product Formation: The intermediate product is brominated using N-bromosuccinimide in dimethylformamide at room temperature.
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in dimethylformamide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-b]thiophene
- Thieno[2,3-b]thiophene
- Thieno[3,4-c]thiophene
Comparison: 4,5-bis(3,7-dimethyloctyl)thieno[3,4-b]thiophene stands out due to its unique substitution pattern and electron-rich structure, which enhances its stability and reactivity. Compared to other thienothiophene isomers, it exhibits distinct optoelectronic properties, making it more suitable for applications in organic electronics and photovoltaics .
Eigenschaften
Molekularformel |
C21H17FN2O2S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(4-fluorophenyl)carbamothioate |
InChI |
InChI=1S/C21H17FN2O2S/c1-14-4-2-6-18(12-14)23-20(25)15-5-3-7-19(13-15)26-21(27)24-17-10-8-16(22)9-11-17/h2-13H,1H3,(H,23,25)(H,24,27) |
InChI-Schlüssel |
NQOWGRDWKNAZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B15015590.png)
![(4Z)-2-(3-chlorophenyl)-4-({[6-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)hexyl]amino}methylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15015612.png)
![2-(2,6-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15015626.png)
![2-[(2-methylphenyl)amino]-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide (non-preferred name)](/img/structure/B15015630.png)
![N-{(E)-[2,4-bis(prop-2-en-1-yloxy)phenyl]methylidene}-4-methoxyaniline](/img/structure/B15015636.png)
![3,4-dibromo-2-[(E)-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol](/img/structure/B15015645.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15015650.png)
![N-(4-chloro-2-methylphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B15015654.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(3-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B15015666.png)

![4-[2,5-Dioxo-3-(4-phenylpiperazin-1-yl)pyrrolidin-1-yl]phenyl acetate](/img/structure/B15015679.png)
![4-chloro-2-{(E)-[(3,4-dimethoxyphenyl)imino]methyl}-6-iodophenol](/img/structure/B15015681.png)
![Ethyl 4-[(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]benzoate](/img/structure/B15015686.png)
![2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazino}-N-(2-chlorophenyl)-2-oxoacetamide](/img/structure/B15015692.png)
